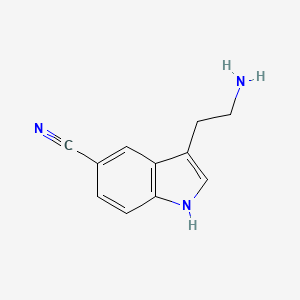

5-Cyanotryptamine

Description

Contextualization of 5-Cyanotryptamine within Tryptamine (B22526) Chemistry

This compound is a synthetic organic compound belonging to the broader class of tryptamines. Tryptamines are characterized by an indole (B1671886) ring structure fused to an ethylamine (B1201723) side chain. This fundamental indole-ethylamine scaffold is shared by numerous biologically significant molecules, including the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and the hormone melatonin (B1676174) wikipedia.orgwikipedia.org. As a substituted tryptamine, this compound features a cyano (-CN) group attached to the fifth carbon atom of the indole ring wikipedia.orgnih.govnih.gov.

The chemical identity of this compound is defined by its molecular formula, C₁₁H₁₁N₃, with a molecular weight of approximately 185.225 g/mol for the free base chemsrc.com. The hydrochloride salt form, commonly encountered in research and commerce, has the molecular formula C₁₁H₁₂ClN₃ and a molecular weight of around 221.69 g/mol chemsrc.comchembk.comchemicalbook.com. Its CAS Registry Numbers are 46276-24-8 for the free base and 101831-71-4 for the hydrochloride salt chemsrc.comchemsrc.com. The presence of the cyano group significantly alters the electronic and chemical properties of the indole ring compared to its parent compound, tryptamine, and other naturally occurring tryptamines nih.govacs.org.

Historical Perspective on this compound Research Trajectories

The study and synthesis of this compound have roots in mid-20th-century organic chemistry research. A notable early contribution comes from DeGraw, Kennedy, and Skinner in 1966, who reported on the synthesis of 5-cyanotryptamines. Their work detailed methods involving the acylation of indoles, catalyzed by stannic chloride, to form 5-cyano-3-indolylketones, which were subsequently reduced to yield 5-cyanotryptamines researchgate.net. Alternative synthetic pathways have also been explored, such as the transformation of indole 3-propionic acid derivatives scribd.com.

Research in the latter half of the 20th century often involved this compound in comparative pharmacological studies, particularly in relation to serotonin receptors nih.govacs.org. The availability of its hydrochloride salt, with a CAS number last updated in 1990 chemsrc.com, indicates its continued presence in chemical catalogs and research efforts. More recent investigations have highlighted its utility as a synthetic intermediate in the total synthesis of complex natural products, where it serves as a building block in sophisticated chemical transformations, including Pictet-Spengler reactions and other cyclization strategies thieme-connect.comscispace.comjst.go.jpresearchgate.net.

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from several key rationales:

Pharmacological Probe: Due to its structural resemblance to endogenous neurotransmitters like serotonin and other psychoactive tryptamines, this compound serves as a valuable tool for exploring the pharmacology of serotonin receptor subtypes nih.govacs.org. Researchers utilize it to compare receptor affinities and relative efficacies against established agonists such as 5-HT, thereby contributing to the understanding of structure-activity relationships (SAR) nih.govacs.orgscribd.com.

Synthetic Intermediate: The cyano group at the 5-position of the indole ring provides a reactive handle for further chemical modifications. This makes this compound a useful intermediate in the total synthesis of complex indole alkaloids and other natural products. In these synthetic routes, the cyano group might be retained or subsequently removed, depending on the target molecule's structure scribd.comthieme-connect.comscispace.comjst.go.jpresearchgate.net.

Structure-Activity Relationship (SAR) Studies: Its systematic incorporation into SAR studies allows researchers to probe how specific structural modifications, like the introduction of a cyano group at the 5-position, influence binding and functional activity at biological targets, particularly within the diverse family of serotonin receptors nih.govacs.org.

Overview of Current Research Landscape for this compound

Current research involving this compound continues to focus on its synthesis, pharmacological characterization, and application in organic synthesis.

Synthesis: Efforts persist in developing and optimizing synthetic pathways for this compound and its derivatives. These include strategies that preserve the cyano group during synthesis or employ bioinspired methodologies for constructing complex molecular architectures where it plays a role researchgate.netscribd.comthieme-connect.comscispace.comjst.go.jpresearchgate.net.

Pharmacology: The compound remains relevant in studies aimed at understanding serotonin receptor function. Its use in comparative pharmacology helps in differentiating receptor subtypes and characterizing the properties of various ligands nih.govacs.org.

Natural Product Synthesis: this compound is frequently employed as a key building block in the total synthesis of intricate natural products, such as β-carboline derivatives and other alkaloids, demonstrating its versatility in advanced organic chemistry thieme-connect.comscispace.comjst.go.jpresearchgate.net.

Patented Applications: Its utility is also recognized in patent literature, where it has been utilized in the synthesis of novel compounds designed to interact with specific biological targets, such as serotonin receptors googleapis.comgoogle.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11/h1-2,5,7,14H,3-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZIGVQPDFDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275635 | |

| Record name | 5-Cyanotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46276-24-8 | |

| Record name | 5-Cyanotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyanotryptamine and Its Precursors

Classical Synthetic Routes to 5-Cyanotryptamine

Classical syntheses of this compound and its key precursor, 5-cyanoindole, have traditionally relied on two main strategies: the functionalization of a pre-existing indole (B1671886) ring system or the construction of the indole core from appropriately substituted acyclic precursors.

Indole Functionalization Approaches

This approach begins with an existing indole or tryptamine (B22526) molecule, and the cyano group is introduced at the C5-position through established chemical transformations.

One prominent method is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with a copper(I) cyanide salt. In this context, the synthesis starts from the more accessible 5-bromoindole (B119039). The reaction is typically performed by heating 5-bromoindole with cuprous cyanide (CuCN) in a high-boiling polar solvent such as N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) to yield 5-cyanoindole. acs.orgfigshare.com This precursor can then be elaborated to this compound through standard methods.

Another classical, albeit indirect, pathway is the Sandmeyer reaction . rsc.orgnih.govresearchgate.net This reaction sequence begins with a 5-amino-substituted indole derivative. The primary aromatic amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then displaced by a cyanide nucleophile, typically using copper(I) cyanide as a catalyst, to install the cyano group at the 5-position. rsc.orgdatapdf.com This method provides a powerful way to access substitution patterns that are not achievable through direct electrophilic substitution. nih.gov

Tryptamine Core Construction Techniques

Alternatively, the tryptamine skeleton can be constructed with the cyano group already present on an aromatic precursor. The most venerable and widely used method for this purpose is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.org

This reaction involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgnih.gov To synthesize this compound, one would start with 4-cyanophenylhydrazine. This precursor is condensed with a suitable aldehyde carrying a protected amino group, such as 4,4-diethoxybutylamine (B145683) or a protected 4-aminobutanal (B194337) derivative, to form the corresponding phenylhydrazone. nih.gov Upon treatment with an acid catalyst—such as sulfuric acid, polyphosphoric acid, or zinc chloride—the hydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the desired 5-cyano-substituted indole ring. wikipedia.org The final deprotection of the amine reveals this compound. The Fischer synthesis is a robust and versatile method that has been used to prepare a vast number of tryptamine derivatives for various applications, including pharmaceuticals like the triptan class of antimigraine drugs. wikipedia.org

Modern Synthetic Strategies for this compound

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for preparing this compound. These strategies often employ transition-metal catalysis to achieve high yields and functional group tolerance under milder conditions than their classical counterparts.

Catalytic Synthesis Applications

Modern indole functionalization heavily relies on palladium-catalyzed cross-coupling reactions . The cyanation of 5-bromoindole or other 5-haloindoles can be achieved with high efficiency using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source. newhaven.eduacs.org Various cyanide sources have been developed to overcome the toxicity and catalyst-inactivating properties of simple cyanide salts. These include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]), which are considered safer and more robust alternatives. acs.orgacs.org For instance, a mild and practical palladium-catalyzed cyanation of heteroaryl halides using Zn(CN)₂ has been developed that proceeds at low temperatures (rt to 40 °C) in aqueous media. researchgate.net

Similarly, copper-catalyzed cyanation reactions have also seen significant improvements. Modern protocols use catalytic amounts of a copper salt, often in combination with a ligand, and can be performed under milder conditions than the stoichiometric Rosenmund-von Braun reaction. researchgate.netresearchgate.net Some methods even allow for a domino halogen exchange-cyanation, where an aryl bromide is converted in situ to a more reactive aryl iodide before cyanation, broadening the scope and applicability of the reaction. researchgate.net

The table below summarizes representative conditions for modern catalytic cyanation of halo-indoles.

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80 | - | acs.org |

| Pd/coral nanocomposite | K₄[Fe(CN)₆] | H₂O | - | - | acs.org |

| CuI / diamine ligand | NaCN / KI | Toluene | 110 | - | researchgate.net |

| Pd precatalyst / t-BuXPhos | Zn(CN)₂ | THF/H₂O | 25-40 | >88 | researchgate.net |

Yields are representative and vary based on the specific substrate and reaction conditions.

Stereoselective Synthesis Considerations

The parent compound, this compound, is achiral and therefore its synthesis does not require stereoselective control. However, stereoselectivity becomes a critical consideration in the synthesis of its derivatives, particularly those substituted at the α- or β-positions of the ethylamine (B1201723) side chain. Such chiral tryptamine analogues are of significant interest in medicinal chemistry.

Several modern strategies have been developed for the enantioselective synthesis of tryptamine derivatives. One powerful method involves the nucleophilic ring-opening of activated aziridines with an indole nucleophile. figshare.com For example, 3,5-dinitrobenzoyl (DNB)-protected chiral aziridines can react with indoles in an Sₙ2-like fashion to produce β-substituted tryptamine precursors with high enantiospecificity. figshare.com

Another approach involves the catalytic asymmetric dearomative cyclization of tryptamine derivatives. Using a chiral phosphoric acid as a catalyst, tryptamine analogues can undergo cyclization with electrophiles like allenamides to construct complex, enantioenriched scaffolds such as indolo[2,3-b]quinolines. researchgate.net These advanced methods provide access to a wide array of chiral tryptamine-based structures that would be difficult to obtain through classical means. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Significant progress has been made in greening the Fischer indole synthesis . One approach is the use of mechanochemistry, where the reaction is carried out by grinding the reactants (an arylhydrazine and a carbonyl compound) with a solid acid catalyst like oxalic acid, completely avoiding the use of bulk solvents. rsc.org Another strategy employs water as the reaction medium, using novel SO₃H-functionalized ionic liquids as recyclable catalysts. rsc.org Furthermore, the use of conductively heated sealed-vessel reactors can drastically reduce reaction times from overnight to under an hour, saving significant energy. newhaven.eduacs.org

Perhaps the most promising green approach is biocatalysis . Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. Researchers have identified and engineered enzymes like tryptophan decarboxylase (TDC) and tryptophan synthase (TrpS) for the synthesis of tryptamines. nih.govnih.gov A highly active and promiscuous TDC from Ruminococcus gnavus has been shown to decarboxylate a wide variety of substituted tryptophan analogues, including those with functionalities at the 5-position, to produce the corresponding tryptamines in a single step. nih.govresearchgate.net A two-step biocatalytic cascade, combining an engineered tryptophan synthase (to produce 5-cyanotryptophan from 5-cyanoindole) with a TDC, represents a highly efficient and sustainable route to this compound from commercially available starting materials. nih.gov

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of this compound are critical steps in its synthesis to ensure a high degree of purity for subsequent use in research and as a precursor for other complex molecules. Following the initial synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and residual solvents. A common purification strategy involves a combination of extraction, crystallization, and chromatographic techniques.

One documented method for the purification of this compound hydrochloride involves crystallization from methanol (B129727), which yields the compound as a yellow solid. mdma.ch In instances where the tryptamine is N,N-dimethylated to form 5-cyano-N,N-dimethyltryptamine (5-CN-DMT), a different workup and purification procedure is employed. After the reaction is complete, the methanol solvent is removed under vacuum. The resulting residue is then made basic with a sodium hydroxide (B78521) solution and extracted with an organic solvent such as diethyl ether. mdma.ch The combined organic extracts are washed with brine to remove inorganic impurities and then dried over a suitable drying agent like magnesium sulfate. Evaporation of the solvent provides the crude 5-CN-DMT.

For more rigorous purification of the N,N-dimethylated analogue, flash chromatography is utilized. mdma.ch This technique is highly effective for separating compounds with different polarities. In a typical procedure for 5-cyano-DMT, the crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of dichloromethane-methanol-ammonia (40:8:1). mdma.ch This mobile phase allows for the separation of the desired product from impurities, yielding the title compound as a pale yellow solid. mdma.ch

The choice of purification technique is often dictated by the specific impurities present and the scale of the synthesis. For laboratory-scale preparations, flash chromatography is a powerful tool, while for larger-scale production, crystallization may be a more practical and economical method. The purity of the final product is typically assessed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Synthesis of Deuterated and Isotopically Labeled this compound for Research Probes

The synthesis of deuterated and other isotopically labeled versions of this compound is of significant interest for various research applications, including metabolic studies and as internal standards in mass spectrometry-based assays. elsevierpure.com While specific literature on the isotopic labeling of this compound is not abundant, methodologies developed for closely related tryptamines can be adapted for this purpose.

Deuteration of the Ethylamine Side Chain:

A common strategy for introducing deuterium (B1214612) into the ethylamine side chain of tryptamines involves the reduction of an intermediate amide with a deuterated reducing agent. For instance, in the synthesis of deuterated N,N-dimethyltryptamine (DMT), lithium aluminum deuteride (B1239839) (LiAlD4) is used to reduce an amide precursor, resulting in the incorporation of deuterium atoms at the α-carbon of the ethylamine group. nih.gov A similar approach could be applied to a suitable precursor of this compound.

Another powerful method is the reductive deuteration of nitriles. A continuous flow methodology using Raney nickel as a catalyst has been developed for the efficient α,α-dideuteration of various nitriles to their corresponding primary amines with excellent deuterium incorporation. researchgate.net Given that this compound contains a nitrile group on the indole ring, this method presents a viable route for introducing deuterium at specific positions.

Isotopic Labeling of the Indole Ring:

Labeling the indole ring itself offers another avenue for creating research probes. Gold(I)-catalyzed hydrogen isotope exchange provides a method for regioselective deuterium labeling of indoles. chemrxiv.org For C3-unsubstituted indoles, labeling occurs selectively at the C3 position, while C3-substituted indoles are labeled at the C2 position. chemrxiv.org This technique utilizes deuterated water as the deuterium source and is tolerant of various functional groups. chemrxiv.org

Enzymatic methods have also been employed for the synthesis of tryptamine derivatives labeled with hydrogen isotopes (deuterium and tritium). nih.gov For example, the decarboxylation of L-tryptophan and its derivatives in a deuterated buffer can produce tryptamines with deuterium incorporated at the C1 position of the ethylamine side chain. nih.gov Furthermore, isotopomers with deuterium in the indole ring can be synthesized by starting with an appropriately labeled L-tryptophan precursor. nih.gov

For the introduction of carbon isotopes, such as ¹³C, syntheses often start with a labeled precursor. For example, the synthesis of indoles labeled with ¹³C has been achieved using ¹³C-labeled carbon dioxide as the source of the isotope. rsc.orgresearchgate.net These labeled indoles can then serve as precursors for the synthesis of more complex molecules like tryptophan and, by extension, could be adapted for the synthesis of ¹³C-labeled this compound.

The following table summarizes potential strategies for the synthesis of deuterated and isotopically labeled this compound based on methodologies for related compounds.

| Labeling Position | Proposed Method | Deuterium/Isotope Source | Key Reagents/Catalysts | Reference for Analogy |

| Ethylamine α-carbon | Reduction of an amide precursor | Lithium aluminum deuteride (LiAlD₄) | LiAlD₄ | nih.gov |

| Ethylamine α,α-positions | Reductive deuteration of a nitrile precursor | Deuterated water (D₂O) | Raney nickel | researchgate.net |

| Indole C2-position | Gold-catalyzed hydrogen isotope exchange | Deuterated water (D₂O) | Au(I) complex | chemrxiv.org |

| Ethylamine C1-position | Enzymatic decarboxylation of a labeled tryptophan precursor | Deuterated buffer | L-Phenylalanine decarboxylase | nih.gov |

| Indole Ring (¹³C) | Synthesis from a ¹³C-labeled indole precursor | ¹³C-labeled carbon dioxide | Ruthenium-mediated ring-closing metathesis | rsc.org |

These methods provide a robust toolbox for the synthesis of a variety of isotopically labeled this compound analogues, which are invaluable tools for advancing our understanding of the biochemical pathways and pharmacological properties of this and related compounds.

Molecular Pharmacology and Receptor Interaction Studies of 5 Cyanotryptamine

Serotonergic Receptor System Interactions of 5-Cyanotryptamine

The serotonergic system, mediated by serotonin (B10506) (5-hydroxytryptamine, 5-HT) and its diverse receptors, plays a crucial role in numerous physiological and psychological processes. This compound, as a tryptamine (B22526) derivative, is primarily investigated for its engagement with this system.

Studies suggest that this compound exhibits affinity for the serotonin 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. Evidence indicates that simple tryptamine analogues, including this compound, show comparable affinities and relative efficacies across certain vascular tissues, suggesting they interact with a common class of 5-HT receptors, likely within the 5-HT2 family nih.govnih.govguidetopharmacology.orgdiscoverx.com. While specific quantitative binding affinity (Ki) values for this compound at individual 5-HT2 receptor subtypes are not consistently reported across the available literature, it is understood to interact with these receptors. The precise selectivity profile across the broader spectrum of 5-HT receptor subtypes requires further detailed investigation.

Functional studies suggest that this compound acts as a partial agonist at serotonin receptors. One report indicates that its ability to induce a response is approximately half that of serotonin itself, implying a reduced intrinsic efficacy compared to the endogenous ligand googleapis.com. This partial agonism means that while it can activate the receptor, its maximal response is limited, even at saturating concentrations. Specific EC50 or IC50 values for this compound at 5-HT2A, 5-HT2B, or 5-HT2C receptors are not clearly defined in the provided literature.

Serotonin receptors, particularly the 5-HT2 family, are known to couple primarily to the Gq/G11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates intracellular second messengers inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately result in the release of calcium ions (Ca2+) from intracellular stores and activation of protein kinase C (PKC) nih.govwikipedia.orgwikipedia.orgnih.govbiorxiv.org. While these are the general signaling mechanisms for 5-HT2 receptors, specific data detailing how this compound modulates these pathways, such as its effect on Ca2+ flux or cAMP levels, are not explicitly detailed in the reviewed literature.

Interactions with Other Neurotransmitter Systems (e.g., Dopaminergic, Adrenergic)

Research into the broader pharmacological profile of this compound has not yielded direct evidence of significant interactions with dopaminergic or adrenergic receptor systems.

The available literature does not provide specific data detailing the binding affinity or functional activity of this compound at dopamine (B1211576) receptors (D1-D5). While general interactions between the serotonergic and dopaminergic systems are known, and some serotonin receptor modulators can indirectly influence dopamine levels or receptor activity, direct engagement of this compound with dopaminergic receptors has not been reported in the reviewed studies.

Similarly, there is a lack of reported data regarding the interaction of this compound with adrenergic receptors (alpha and beta subtypes). While adrenergic receptors are involved in numerous physiological processes and are targets for various pharmacological agents, specific studies linking this compound to these receptors are not present in the reviewed search results.

Compound Table

Minor Receptor System Explorationfda.govfda.govcriver.com

Research indicates that this compound engages with serotonin (5-HT) receptors. Studies suggest that its affinities and relative efficacies at these receptors are indistinguishable from those of 5-HT itself in certain experimental preparations, such as rabbit aorta and rat jugular vein tissues researchgate.netcatbull.com. These findings imply that this compound can serve as a probe for classifying 5-HT receptors researchgate.netcatbull.com. However, the provided search results did not yield specific quantitative affinity data (e.g., Ki or Kd values) for this compound's interaction with individual 5-HT receptor subtypes or other "minor" receptor systems.

Enzyme Kinetics and Inhibition Studies with 5-Cyanotryptaminecriver.com

Enzyme kinetics is fundamental to understanding how enzymes function and how compounds interact with them, including rates of reaction and mechanisms of inhibition pressbooks.pubnumberanalytics.combeilstein-institut.de. Such studies are critical for drug development and toxicology, offering insights into how potential therapeutics modulate biological pathways pressbooks.pubnumberanalytics.com.

Monoamine oxidases (MAO) are crucial enzymes involved in the metabolism of monoamines. Research has evaluated the inhibitory effects of various compounds on MAO isoforms. One study reported that a compound referred to as "5" (potentially this compound, based on context) exhibited inhibitory effects on Monoamine Oxidase A (MAO-A) with an IC50 value of 1.8 μM. This compound showed no significant inhibitory activity against Monoamine Oxidase B (MAO-B) mdpi.com.

| Enzyme Target | Inhibition Metric | Value | Unit |

| MAO-A | IC50 | 1.8 | μM |

| MAO-B | IC50 | N/A | N/A |

Cytochrome P450 (CYP) enzymes play a pivotal role in the metabolism of a vast array of drugs and endogenous compounds medsafe.govt.nz. Understanding how compounds interact with CYP enzymes is essential for predicting potential drug-drug interactions and metabolic profiles fda.govfda.govmedsafe.govt.nzevotec.comiu.edu. While the provided search results discuss the importance and study of CYP enzymes and their interactions, specific data detailing this compound's interaction (such as inhibition or induction) with particular Cytochrome P450 enzymes were not found.

Transporter Protein Modulation by 5-Cyanotryptaminefda.govcriver.com

Neurotransmitter transporters are critical for regulating synaptic concentrations of neurotransmitters, and they represent significant targets for pharmacological intervention osti.govd-nb.info.

The serotonin transporter (SERT) is a key mediator of serotonin reuptake, playing a vital role in serotonergic signaling and serving as a primary target for many antidepressants and psychostimulant drugs osti.govd-nb.infopsu.edu. While studies have explored the interactions of various compounds with SERT, the specific quantitative data (such as Ki or IC50 values) detailing this compound's interaction with SERT were not present in the provided search results.

Similarly, the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET) are crucial for the regulation of dopamine and norepinephrine signaling, respectively d-nb.inforesearchgate.netnih.gov. Although research has investigated the interactions of numerous compounds with DAT and NET d-nb.inforesearchgate.netnih.gov, specific quantitative data concerning this compound's interaction with either DAT or NET was not found within the provided search results.

Compound List

this compound

Ion Channel Modulation by this compound

Information specifically detailing the direct modulation of ion channels by this compound (5-CT) is not extensively documented in the provided scientific literature. While this compound is a derivative of serotonin (5-HT), and serotonin is known to interact with various ion channels, direct studies focusing on this compound's specific effects on ion channel activity, such as voltage-gated or ligand-gated channels, were not found in the reviewed search results.

The broader scientific literature indicates that serotonin (5-HT) can modulate ion channel activity through several mechanisms. For instance, serotonin has been shown to inhibit voltage-gated sodium currents, potentially through cyclic adenosine (B11128) monophosphate (cAMP)-dependent pathways frontiersin.org. Additionally, serotonin receptors, particularly the 5-HT3 receptor, are well-established as ligand-gated ion channels that are permeable to cations and mediate neuronal depolarization nih.govlibretexts.orgkenhub.com. These 5-HT3 receptors are pentameric structures composed of various subunits, and their function is critical in fast synaptic transmission kenhub.comnih.gov. Serotonin has also been implicated in modulating high voltage-activated calcium channel currents and suppressing HCN channels, often via G-protein coupled receptor signaling cascades khanacademy.org.

However, the specific molecular pharmacology of this compound concerning these or other ion channel types, including detailed research findings or quantitative data tables on its modulatory actions, was not identified within the scope of the provided search results. Therefore, a detailed analysis of this compound's direct impact on ion channel modulation cannot be presented based on the available information.

Structure Activity Relationship Sar and Analog Design of 5 Cyanotryptamine Derivatives

Systematic Modification of the Indole (B1671886) Nucleus in 5-Cyanotryptamine

The indole ring system serves as a fundamental scaffold for many bioactive compounds, including tryptamines. Modifications to this bicyclic structure can profoundly affect a molecule's affinity, selectivity, and efficacy at its target receptor. While specific systematic studies on the indole nucleus of this compound are not extensively detailed in the provided literature, general SAR principles derived from indole chemistry suggest that substitutions at various positions (e.g., C2, C4, C6, C7) can modulate biological activity researchgate.netnih.govrsc.org. The electronic and steric properties introduced by these substituents can influence interactions within a receptor's binding pocket. The presence of the cyano group at the C5 position of this compound itself is a significant feature, altering the electron distribution compared to unsubstituted tryptamine (B22526) and potentially influencing its binding characteristics acs.orgresearchgate.net. Further SAR exploration would involve introducing diverse substituents (e.g., halogens, alkyls, alkoxy groups) at other positions of the indole ring to map their impact on the activity of this compound derivatives.

Introduction of Substituents at Key Positions for SAR Exploration

A comprehensive SAR study of this compound necessitates the systematic introduction of various substituents across both the indole nucleus and the ethylamine (B1201723) side chain. This approach aims to identify structural features that enhance desired biological activities while minimizing off-target effects. General SAR investigations on related compounds indicate that the nature and position of substituents, whether electron-donating or electron-withdrawing, can significantly influence biological activity nih.govabmgood.comfincen.govrsc.org. For example, studies on other indole-based compounds highlight the critical role of substituents on aromatic rings in determining activity researchgate.netmdpi.com. In the context of this compound, exploring modifications such as halogenation, alkylation, or the incorporation of polar groups at positions C2, C4, C6, or C7 of the indole ring, alongside variations in the N-substituents of the ethylamine side chain, would provide crucial insights into its SAR profile.

Conformational Analysis and its Impact on this compound Activity

The three-dimensional conformation of a molecule is integral to its interaction with biological targets. Conformational analysis, employing methods such as molecular modeling and NMR spectroscopy, is vital for understanding the preferred spatial arrangements of atoms and functional groups rsc.orgnih.govethz.chmdpi.comyoutube.com. The inherent flexibility of the ethylamine side chain in tryptamines allows for various conformations, some of which may be more conducive to receptor binding. Elucidating the preferred conformations of this compound and its derivatives, and correlating these with their biological activity, is crucial for rational drug design. Docking simulations and SAR studies on related compounds have underscored the importance of molecular geometry in receptor interactions, suggesting that specific orientations optimize binding acs.orgresearchgate.net. Analyzing the conformational landscape of this compound analogs can reveal key structural features that enhance target engagement.

Design and Synthesis of Novel this compound Analogs for Research Probes

Based on SAR insights, novel analogs of this compound can be rationally designed and synthesized to serve as research probes or potential therapeutic agents. The objective is to develop molecules with enhanced potency, selectivity, or specific pharmacological properties. For instance, the design of chemical probes often involves the incorporation of reporter tags (e.g., biotin, fluorophores) or reactive moieties to facilitate target identification and mechanistic studies sci-hub.seffiec.govmdpi.com. Research into serotonin (B10506) receptors has identified various tryptamine derivatives with modulated affinity and efficacy, providing a basis for analog design acs.orgresearchgate.netnih.govresearchgate.net. By systematically modifying the this compound scaffold informed by SAR data, researchers can create new chemical tools for biological pathway investigation or design compounds with tailored activities, such as selective receptor agonists or antagonists.

Analytical and Spectroscopic Characterization Techniques for 5 Cyanotryptamine Research

Chromatographic Methods for 5-Cyanotryptamine Analysis

Chromatographic techniques are vital for separating, identifying, and quantifying components within a mixture. For this compound, these methods are employed to ensure purity and track its presence in reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in chemical analysis, widely utilized for the separation, identification, and quantification of a broad spectrum of compounds, including pharmaceuticals, natural products, and research chemicals openaccessjournals.comchromatographytoday.comhumanjournals.com. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and determining the purity of synthesized compounds like this compound. In research settings, HPLC can be employed to monitor the progress of reactions, isolate purified compounds, and quantify their concentration in various matrices openaccessjournals.comtorontech.com. Its versatility allows for the separation of analytes based on their differential interactions with a stationary phase within a column and a mobile phase.

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds gcms.czalwsci.com. Many organic molecules, particularly those with polar functional groups such as amines and hydroxyls, are not sufficiently volatile or thermally stable for direct GC analysis. In such cases, chemical derivatization is employed to convert these compounds into more volatile and stable derivatives gcms.czjfda-online.comtcichemicals.com. For a compound like this compound, which possesses an indole (B1671886) ring and an amine group, derivatization techniques such as silylation or acylation can be applied to enhance its volatility and improve chromatographic performance, enabling its analysis via GC, often coupled with Mass Spectrometry (GC-MS) alwsci.comjfda-online.comsigmaaldrich.com. This process can improve peak symmetry, reduce adsorption within the GC system, and enhance detector response gcms.cz.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used for qualitative analysis, screening, and, crucially, reaction monitoring sigmaaldrich.com. It allows researchers to quickly assess the progress of a chemical reaction by separating components of a reaction mixture on a thin layer of adsorbent material coated on a plate msu.educhemistryhall.com. By spotting samples of the reaction mixture at different time points alongside standards of the starting material and potential product, one can visually track the consumption of reactants and the formation of products msu.educhemistryhall.comshoko-sc.co.jp. For instance, a reaction involving the synthesis or modification of this compound could be monitored by TLC to determine when the starting material has been consumed and the desired product has been formed semanticscholar.org. The retention factor (Rf) of the spots provides a measure of how far each component has traveled relative to the solvent front, aiding in the identification and comparison of compounds.

Table 1: Illustrative TLC Monitoring of a Reaction Involving this compound

| Sample / Time Point | Spot Appearance (Illustrative Rf) | Interpretation |

| This compound (Std.) | Spot at Rf ≈ 0.45 | Reference standard for the compound. |

| Reaction Mixture (0 min) | Spot at Rf ≈ 0.45 | Primarily starting material present. |

| Reaction Mixture (30 min) | Spots at Rf ≈ 0.45 and 0.70 | Starting material (0.45) decreasing, new product (0.70) forming. |

| Reaction Mixture (60 min) | Spot at Rf ≈ 0.70 | Reaction nearing completion or complete; product is the major component. |

| Note: Rf values are illustrative and depend on the solvent system and stationary phase used. |

Mass Spectrometry (MS) in this compound Research

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. Its high sensitivity and specificity make it invaluable for identifying reaction products and quantifying analytes in complex samples.

Mass spectrometry, particularly when coupled with chromatographic separation techniques (e.g., LC-MS, GC-MS) or employing tandem MS (MS/MS) capabilities, is critical for the structural elucidation of reaction products nih.govpsu.edumedinadiscovery.comchromatographyonline.commdpi.com. By measuring the mass-to-charge ratio (m/z) of the intact molecule and its fragments, MS can provide definitive information about the molecular formula and structural features of synthesized or modified compounds, including derivatives of this compound nih.govchromatographyonline.commdpi.com. High-resolution mass spectrometry (HRMS) offers even greater precision, allowing for the determination of exact masses and elemental compositions, which is crucial for distinguishing between isomers and confirming the identity of novel compounds formed during chemical transformations nih.govmdpi.com.

Table 2: Illustrative Mass Spectrometry Data for this compound

| Analyte | Ionization Method | Observed m/z (e.g., [M+H]+) | Key Fragments (m/z) | Information Gained |

| This compound | ESI+ / CI | ~173.0870 | ~130, ~117, ~104 | Molecular weight, fragmentation pattern, structure |

| EI (after GC deriv.) | ~172.0793 (or derivative) | Varies | Molecular weight, fragmentation pattern, structure | |

| Note: Values are illustrative for a compound with a molecular weight of approximately 172.19 g/mol . Actual m/z values and fragments depend on ionization method and experimental conditions. |

Mass spectrometry is a powerful technique for the quantitative analysis of compounds in various research matrices, including biological fluids, cell extracts, and reaction mixtures chromatographyonline.comcriver.comthermofisher.commun.canih.gov. Techniques such as Selected Reaction Monitoring (SRM) on triple quadrupole mass spectrometers or high-resolution Orbitrap mass analyzers are employed to accurately quantify analytes even at trace levels chromatographyonline.commdpi.comthermofisher.commun.ca. By establishing calibration curves with known concentrations of this compound, researchers can determine its precise amount in samples, which is essential for pharmacokinetic studies, reaction yield assessments, and quality control criver.comthermofisher.comnih.gov. The ability of MS to provide both specificity and sensitivity makes it ideal for quantitative measurements in complex biological or chemical environments chromatographyonline.comchromatographyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating its detailed structure.

Proton NMR Spectroscopy (¹H NMR)

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the indole ring, the ethylamine (B1201723) side chain, and the amine group. While specific chemical shift values for this compound were not detailed in the provided search results, general expectations for such a structure can be outlined. The indole ring protons, particularly those on the aromatic portion, typically resonate in the aromatic region (approximately δ 6.5-8.0 ppm). The protons of the ethylamine side chain (CH₂-CH₂-NH₂) are expected to appear in the aliphatic region, with the CH₂ groups adjacent to the indole ring and the amine group exhibiting different chemical shifts. The amine protons (NH₂) and the indole NH proton are often observed as broad signals, with their chemical shifts being sensitive to solvent and concentration, and they may disappear upon deuterium (B1214612) exchange.

Table 5.3.1.1: Expected ¹H NMR Spectral Features of this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Indole NH | ~8.0 - 11.0 | Broad singlet | 1H |

| Indole Ring Protons (H2-H7) | ~6.5 - 8.0 | Multiplets | 4H |

| Ethylamine α-CH₂ (C2) | ~2.8 - 3.2 | Triplet | 2H |

| Ethylamine β-CH₂ (C1) | ~2.9 - 3.3 | Triplet | 2H |

| Amine NH₂ | ~1.5 - 3.0 | Broad singlet | 2H |

Carbon NMR Spectroscopy (¹³C NMR)

Carbon NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, ¹³C NMR is crucial for identifying the different carbon environments, including the unique signal from the cyano group and the various carbons of the indole nucleus and the ethylamine side chain. The cyano carbon (C≡N) typically resonates significantly downfield, often in the range of δ 110-125 ppm, depending on its electronic environment. The aromatic carbons of the indole ring will appear in the δ 100-140 ppm range, with specific shifts influenced by the cyano substituent. The aliphatic carbons of the ethylamine chain are expected in the δ 20-50 ppm range.

Table 5.3.2.1: Expected ¹³C NMR Spectral Features of this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Cyano Carbon (C≡N) | ~110 - 125 |

| Indole C2 | ~135 - 140 |

| Indole C3 | ~100 - 110 |

| Indole C4 | ~120 - 130 |

| Indole C5 (substituted) | ~110 - 120 |

| Indole C6 | ~110 - 120 |

| Indole C7 | ~115 - 125 |

| Indole C3a | ~135 - 140 |

| Indole C7a | ~130 - 135 |

| Ethylamine α-CH₂ (C2) | ~25 - 35 |

| Ethylamine β-CH₂ (C1) | ~20 - 30 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for confirming spectral assignments and establishing detailed structural connectivity. While specific 2D NMR experiments for this compound were not explicitly detailed in the provided snippets, these techniques are routinely employed in complex molecule characterization. COSY experiments reveal proton-proton couplings, aiding in the assignment of adjacent protons. HSQC correlates directly bonded protons and carbons, while HMBC provides correlations between protons and carbons separated by two or three bonds, which is invaluable for piecing together the molecular framework and confirming the positions of substituents like the cyano group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule, particularly those involving π-electrons. For this compound, the indole ring system, with its conjugated π-electron network, is expected to exhibit characteristic absorption bands in the UV region. The presence of the electron-withdrawing cyano group at the 5-position can influence the electronic distribution and thus the absorption maxima (λmax) and molar absorptivity (ε). UV-Vis spectroscopy can be employed to identify the presence of the chromophoric indole system and can also be used for quantitative analysis if a calibration curve is established.

Table 5.4.1: Expected UV-Vis Spectral Features of this compound

| Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Expected in UV region | Not specified |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy is expected to provide clear evidence of specific functional groups. The cyano group (C≡N) is characterized by a strong, sharp absorption band typically found in the range of 2200–2260 cm⁻¹ udel.edu. The primary amine (NH₂) group is expected to show N-H stretching vibrations, often appearing as one or two bands in the region of 3300–3500 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹. The indole ring contributes characteristic C-H stretching vibrations for aromatic protons (around 3000–3100 cm⁻¹) and C=C stretching vibrations within the ring (around 1500–1600 cm⁻¹). Aliphatic C-H stretches from the ethylamine side chain are typically observed below 3000 cm⁻¹. Source scribd.com specifically mentions that the IR (KBr) spectrum showed N-H bands at 3400 cm⁻¹ for a related synthesis.

Table 5.5.1: Expected IR Absorption Bands of this compound

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Cyano (C≡N) | Stretching | 2200 – 2260 | Strong, sharp |

| Amine (NH₂) | N-H Stretching | 3300 – 3500 | Medium |

| Amine (NH₂) | N-H Bending | ~1600 | Medium |

| Aromatic C-H | Stretching | 3000 – 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 – 3000 | Medium |

| Indole Ring | C=C Stretching | ~1500 – 1600 | Medium |

Computational and Theoretical Studies on 5 Cyanotryptamine

Quantum Chemical Calculations of 5-Cyanotryptamine Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. nih.govresearchgate.net For this compound, these calculations can predict a range of properties that govern its reactivity and interactions. While specific studies on this compound are not abundant, the principles can be inferred from calculations on tryptamine (B22526) and its derivatives. researchgate.netnih.gov

The electronic structure is characterized by the distribution of electrons within the molecule, which can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The introduction of a cyano (-CN) group at the 5-position of the indole (B1671886) ring significantly influences the electronic properties of the tryptamine scaffold. The cyano group is a strong electron-withdrawing group, which would be expected to lower the energy of both the HOMO and LUMO. This modification can alter the molecule's ionization potential and electron affinity, impacting its ability to participate in charge-transfer interactions, which are often crucial for receptor binding. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atom of the cyano group and the indole nitrogen would be regions of negative potential, while the hydrogen atoms of the amino group would exhibit positive potential. These electrostatic features are key determinants in the formation of non-covalent interactions, such as hydrogen bonds, with receptor binding sites.

Table 1: Predicted Electronic Properties of this compound based on Analog Studies

| Property | Predicted Characteristic | Influence of 5-Cyano Group |

|---|---|---|

| HOMO Energy | Lowered compared to tryptamine | Electron-withdrawing nature pulls electron density from the indole ring. |

| LUMO Energy | Lowered compared to tryptamine | Electron-withdrawing nature stabilizes the unoccupied orbital. |

| HOMO-LUMO Gap | Potentially altered, affecting reactivity | Influences kinetic stability and electronic transitions. |

| Dipole Moment | Increased compared to tryptamine | The polar cyano group introduces a significant dipole. |

| MEP | Negative potential on cyano and indole nitrogens, positive on amine hydrogens | Guides electrostatic interactions and hydrogen bonding. |

Molecular Docking and Molecular Dynamics Simulations of this compound with Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with its biological target, typically a protein receptor. mdpi.comnih.gov Given that tryptamines are analogs of the neurotransmitter serotonin (B10506), the primary targets for these simulations are serotonin (5-HT) receptors. nih.govresearchgate.net

Table 2: Key Interactions and Parameters from In Silico Receptor Studies

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Molecular Docking | Binding affinity (score), preferred binding pose, key interacting residues. | Predicts which 5-HT receptor subtypes this compound is likely to bind to and how. |

| Molecular Dynamics | Stability of binding pose, conformational changes, interaction lifetimes, binding free energy. | Assesses the stability of the this compound-receptor complex and the dynamics of the interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds. For this compound and its analogs, a QSAR study would involve compiling a dataset of 5-substituted tryptamines with their experimentally determined binding affinities or functional activities at a specific receptor. nih.govresearchgate.netnih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient), molar refractivity.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a combination of these descriptors with the biological activity. A robust QSAR model for 5-substituted tryptamines could reveal the key molecular features that determine their receptor affinity. For instance, it might show that electron-withdrawing substituents at the 5-position, like the cyano group, increase affinity for a particular receptor subtype, while bulky substituents decrease it. nih.gov These models are valuable for guiding the synthesis of new analogs with potentially improved activity. researchgate.net

Pharmacophore Modeling for this compound Ligand Design

Pharmacophore modeling is another ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.govnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. acs.orgacs.org

For designing new ligands based on the this compound scaffold, a pharmacophore model could be generated from a set of known active 5-HT receptor ligands. The common features would likely include:

A positive ionizable feature, corresponding to the protonated amine.

An aromatic ring feature, representing the indole nucleus.

One or more hydrogen bond acceptors or donors.

Hydrophobic features.

The 5-cyano group could be represented as a hydrogen bond acceptor or a feature that contributes to a specific electrostatic interaction. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. acs.org This approach is efficient for discovering novel chemical scaffolds for a particular target. acs.org

In Silico Prediction of Metabolic Pathways (focused on theoretical enzyme interactions)

In silico methods are increasingly used to predict the metabolic fate of drug candidates early in the discovery process. news-medical.netcreative-biolabs.com For this compound, these predictions would focus on its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov

Computational tools for metabolism prediction can be broadly categorized as ligand-based or structure-based. Ligand-based methods use information from known substrates of specific enzymes to build models that can predict the site of metabolism (SOM) on a new molecule. Structure-based methods involve docking the molecule into the active site of a specific CYP enzyme (e.g., CYP2D6, CYP3A4) to predict whether it is a likely substrate and which atoms are most susceptible to oxidation.

For tryptamines, common metabolic pathways include N-demethylation (if N,N-dimethylated), oxidative deamination of the ethylamine (B1201723) side chain by monoamine oxidase (MAO), and hydroxylation of the indole ring. The presence of the cyano group on this compound might influence its metabolic profile. The electron-withdrawing nature of the cyano group could affect the reactivity of the indole ring towards oxidation. In silico models can help predict the likelihood of these different metabolic transformations and identify potential metabolites. creative-biolabs.com This information is crucial for anticipating the pharmacokinetic properties and potential for drug-drug interactions.

Computational Studies on Reactivity and Reaction Mechanisms of this compound

Computational chemistry provides valuable tools for studying the reactivity of molecules and elucidating the mechanisms of chemical reactions. acs.org For this compound, this could involve investigating its susceptibility to oxidation, its behavior in different chemical environments, or the mechanisms of its synthesis. nih.gov

DFT calculations can be used to determine the activation energies for various potential reactions, providing insight into which pathways are most likely to occur. For example, the reactivity of the indole ring towards electrophilic substitution can be assessed by calculating the Fukui functions or by modeling the transition states for reactions at different positions on the ring. The strong electron-withdrawing effect of the 5-cyano group would be predicted to deactivate the indole ring towards electrophilic attack compared to unsubstituted tryptamine.

Computational studies can also explore the antioxidant potential of this compound. The ability to donate a hydrogen atom or an electron to scavenge free radicals can be evaluated by calculating bond dissociation energies and ionization potentials. researchgate.netacs.org The presence of the cyano group would likely alter these properties relative to serotonin or tryptamine. nih.gov Such studies can provide a detailed, atomistic understanding of the chemical behavior of this compound. rsc.org

Preclinical in Vitro and Ex Vivo Research Applications of 5 Cyanotryptamine

Cell-Based Assays for 5-Cyanotryptamine Functional Activity

Cell-based assays are fundamental tools in pharmacology for determining the functional activity of a compound at a specific molecular target, such as a G-protein coupled receptor (GPCR). axionbiosystems.comnjbio.com These assays are conducted in controlled cellular environments, typically using engineered cell lines that express a specific receptor of interest. This approach allows for the precise measurement of cellular responses following receptor activation or inhibition by a test compound like this compound. The functional characterization of compounds in these systems is crucial for understanding their efficacy and mechanism of action before advancing to more complex biological models. njbio.com

Reporter Gene Assays

Reporter gene assays are a versatile method for studying the functional consequences of receptor activation, particularly for GPCRs that modulate gene expression through various signaling pathways. promega.cominvivogen.com In this technique, cells are engineered to express a specific receptor and a reporter gene, such as luciferase or β-galactosidase. promega.comthermofisher.com The expression of this reporter gene is controlled by a promoter containing a response element that is sensitive to a specific signaling pathway. When a ligand like this compound activates the receptor, it initiates a downstream signaling cascade that leads to the activation of transcription factors, which in turn bind to the response element and drive the expression of the reporter gene. The resulting product, for example, the light emitted by luciferase, can be easily quantified and is proportional to the level of receptor activation. promega.comthermofisher.com

For instance, to study this compound's effect on a serotonin (B10506) receptor that couples to the cAMP pathway, a cAMP response element (CRE) can be placed upstream of the luciferase gene. Activation of the receptor would lead to changes in cAMP levels, subsequent activation of protein kinase A (PKA), phosphorylation of the CREB transcription factor, and finally, luciferase expression. This allows for a sensitive and high-throughput method to determine the potency and efficacy of this compound at specific receptor subtypes.

| Concentration of this compound (nM) | Luminescence (Relative Light Units) | % of Maximum Response |

|---|---|---|

| 0.1 | 150 | 5% |

| 1 | 450 | 15% |

| 10 | 1500 | 50% |

| 100 | 2700 | 90% |

| 1000 | 3000 | 100% |

Calcium Flux Assays

Calcium flux assays are widely used to screen compounds that act on GPCRs, especially those that signal through the Gq protein pathway, which leads to an increase in intracellular calcium concentration. thermofisher.com These assays utilize fluorescent dyes (e.g., Fluo-4, Fura-2) or genetically encoded calcium indicators (GECIs) that exhibit a significant change in fluorescence intensity upon binding to Ca2+ ions. nih.govresearchgate.net When a compound like this compound activates a Gq-coupled receptor (such as the 5-HT2 receptor family), it triggers the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. creative-biolabs.com

The resulting transient increase, or "flux," of intracellular calcium is detected as a change in fluorescence. This response can be monitored in real-time using a plate reader or fluorescence microscope, allowing for the determination of a compound's potency (EC50) and efficacy (Emax). This method provides a direct and rapid functional readout of receptor activation. moleculardevices.com

| Parameter | Value | Description |

|---|---|---|

| EC50 | 15.5 nM | Concentration for 50% of maximal response |

| Emax | 95% | Maximum response relative to a reference full agonist |

| Hill Slope | 1.1 | Steepness of the dose-response curve |

cAMP Accumulation Studies

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger whose intracellular concentration is regulated by the activity of adenylyl cyclase. nih.gov Many GPCRs modulate adenylyl cyclase activity via their coupling to either stimulatory (Gs) or inhibitory (Gi) G-proteins. cAMP accumulation assays directly measure the functional outcome of activating these receptors. nih.gov The activity of this compound at Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) would be expected to increase cAMP levels, while its activity at Gi-coupled receptors (e.g., 5-HT1, 5-HT5) would decrease adenylyl cyclase activity, thereby reducing cAMP levels. elifesciences.org

In a typical assay, cells expressing the receptor of interest are first treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP. nih.gov To study Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP. The ability of this compound to inhibit this forskolin-stimulated cAMP production is then quantified. For Gs-coupled receptors, the ability of the compound to directly stimulate cAMP production is measured. The amount of cAMP is typically determined using methods such as competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET)-based biosensors.

| Receptor Subtype | G-Protein Coupling | Assay Condition | Observed Effect of this compound | Potency (IC50/EC50) |

|---|---|---|---|---|

| 5-HT1A | Gi | Forskolin-stimulated | Inhibition of cAMP accumulation | ~5 nM (IC50) |

| 5-HT7 | Gs | Basal | Stimulation of cAMP accumulation | ~50 nM (EC50) |

Tissue Slice and Organ Bath Preparations for this compound Research

Isolated tissue slice and organ bath preparations are ex vivo techniques that serve as a crucial bridge between in vitro cell-based assays and in vivo studies. radnoti.com These methods allow for the functional assessment of a compound in a more physiologically relevant environment, where the target receptors are expressed in their native tissues with intact cellular architecture and signaling pathways. reprocell.com Tissues such as blood vessels (e.g., thoracic aorta), gastrointestinal smooth muscle (e.g., ileum), or bladder are excised and mounted in a chamber (the organ bath) filled with a physiological salt solution, oxygenated, and maintained at a physiological temperature. wikipedia.orgnih.gov

The tissue is connected to a force transducer, which measures changes in muscle tension (contraction or relaxation). reprocell.com The effect of this compound can be studied by adding it cumulatively to the bath and recording the resulting change in tissue tension. This allows for the construction of concentration-response curves and the determination of pharmacological parameters like potency (pEC50) and intrinsic efficacy (Emax). These preparations are invaluable for characterizing the compound's functional effects, such as vasoconstriction, vasodilation, or changes in gut motility, mediated by its interaction with endogenous receptors. nih.gov

Microdialysis Studies in Research Models (focused on detection and dynamics in brain regions)

In vivo microdialysis is a powerful technique used to monitor the concentrations of endogenous molecules, including neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals. sygnaturediscovery.comnih.gov This method involves the surgical implantation of a small, semipermeable probe into a target brain area, such as the prefrontal cortex, striatum, or hippocampus. nih.gov The probe is continuously perfused with a physiological solution, and substances from the surrounding extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis. nih.gov

Microdialysis can be used to investigate how this compound affects neurotransmitter dynamics. For example, by locally administering this compound through the probe (reverse dialysis) or via systemic injection, researchers can measure the resulting changes in the extracellular levels of serotonin, dopamine (B1211576), and their metabolites. frontiersin.org This provides critical information about the compound's in vivo effects on neurotransmitter release, reuptake, and metabolism, offering insights into its potential neuropharmacological profile. nih.gov

| Time Post-Administration | Serotonin (% of Baseline) | Dopamine (% of Baseline) |

|---|---|---|

| Baseline (0-20 min) | 100 ± 5% | 100 ± 7% |

| 20-40 min | 180 ± 15% | 120 ± 10% |

| 40-60 min | 250 ± 20% | 140 ± 12% |

| 60-80 min | 210 ± 18% | 130 ± 11% |

| 80-100 min | 150 ± 12% | 110 ± 8% |

Electrophysiological Recordings of this compound Effects on Neuronal Activity

Electrophysiology encompasses a set of techniques used to measure the electrical properties and activity of neurons. mdpi.com These methods, including whole-cell patch-clamp recordings and microelectrode array (MEA) recordings, can be applied to cultured neurons or acute brain slices to directly assess how a compound like this compound modulates neuronal function. nih.govnih.gov

Patch-clamp recordings allow for the detailed study of a single neuron's response to the application of a compound. Researchers can measure changes in resting membrane potential, firing rate of action potentials, and synaptic currents (both excitatory and inhibitory). nih.gov For example, applying this compound to a brain slice containing the dorsal raphe nucleus could reveal its effects on the activity of serotonergic neurons. Activation of inhibitory autoreceptors (e.g., 5-HT1A) would likely cause hyperpolarization and a decrease in the firing rate of these neurons. nih.gov

| Parameter Measured | Baseline Value | Value after this compound Application | Inferred Mechanism |

|---|---|---|---|

| Resting Membrane Potential | -60 mV | -70 mV | Hyperpolarization via K+ channel opening |

| Action Potential Firing Rate | 2.5 Hz | 0.5 Hz | Inhibition of neuronal excitability |

| Input Resistance | 350 MΩ | 250 MΩ | Increased ion conductance |

Gene Expression and Proteomic Analysis in Response to this compound Exposure (in research models)

Currently, there is a notable lack of specific genome-wide gene expression or proteomic analyses in the scientific literature detailing the effects of this compound (5-CT) exposure in in vitro and ex vivo research models. Comprehensive searches of scholarly databases did not yield studies that have systematically profiled the transcriptomic or proteomic changes induced by this specific serotonin receptor agonist.

However, based on its well-established role as a potent 5-HT1A receptor agonist, it is possible to infer the potential downstream molecular events that could be investigated in future research. Activation of the 5-HT1A receptor is known to initiate a cascade of intracellular signaling events that can ultimately lead to changes in gene expression and protein synthesis. These pathways are crucial for neuronal function, plasticity, and survival.

Inferred Downstream Targets and Pathways:

Activation of the 5-HT1A receptor by an agonist like this compound would likely influence the expression of genes involved in:

Neuronal Signaling: Genes encoding for other receptors, ion channels, and signaling proteins could be up- or down-regulated as a compensatory response to sustained 5-HT1A receptor activation.

Neuroplasticity: Immediate early genes (IEGs) such as c-Fos, Arc, and Egr1 are often rapidly and transiently induced following neuronal activation. These genes encode transcription factors that, in turn, regulate the expression of other genes involved in synaptic plasticity and long-term potentiation.

Cell Survival and Apoptosis: Signaling pathways linked to the 5-HT1A receptor, such as the MAPK/ERK and PI3K/Akt pathways, are known to regulate the expression of pro- and anti-apoptotic genes.

Potential for Future Proteomic Studies:

Future proteomic studies could aim to identify and quantify changes in the protein landscape of cells or tissues exposed to this compound. Such studies might reveal alterations in the levels of:

Receptor-associated proteins: Proteins that interact with the 5-HT1A receptor and modulate its signaling.

Kinases and phosphatases: Key enzymes in signaling cascades that are activated or deactivated following receptor stimulation.

Cytoskeletal proteins: Proteins involved in maintaining neuronal structure and facilitating synaptic changes.

Data on Gene Expression Following 5-HT1A Receptor Activation (General):

While specific data for this compound is unavailable, the table below provides a hypothetical representation of the types of changes in gene expression that might be observed in a neuronal cell culture model following activation of the 5-HT1A receptor. This is for illustrative purposes only and is based on the known downstream effects of 5-HT1A signaling.

| Gene Symbol | Gene Name | Potential Function in Neuronal Cells | Hypothetical Change in Expression |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Regulation of gene expression, neuronal plasticity | Upregulation |

| ARC | Activity-regulated cytoskeleton-associated protein | Synaptic plasticity, memory consolidation | Upregulation |

| BDNF | Brain-derived neurotrophic factor | Neuronal survival, growth, and differentiation | Upregulation |

| HTR1A | 5-hydroxytryptamine receptor 1A | Autoreceptor and heteroreceptor for serotonin | Downregulation (long-term exposure) |

| BCL2 | BCL2 apoptosis regulator | Inhibition of apoptosis | Upregulation |

It is imperative that future research endeavors focus on generating specific transcriptomic and proteomic data for this compound to fully elucidate its molecular mechanism of action and to validate the inferred effects based on its receptor activation profile.

Biosynthetic and Metabolic Studies if Applicable to Natural Sources

Potential Natural Occurrence and Biosynthetic Pathways of 5-Cyanotryptamine

A thorough review of scientific databases and chemical literature reveals no reports of this compound being isolated from any natural source, including plants, animals, or microorganisms. The compound is consistently referenced in the context of chemical synthesis. For instance, it serves as a precursor in the laboratory synthesis of other complex molecules. labshake.combiosynth.com The methods for its creation involve well-established organic chemistry reactions, such as the Fischer indole (B1671886) synthesis, starting from non-biological precursors. mdma.chmdma.ch

Given its synthetic origin, there are no known biosynthetic pathways for this compound. Natural tryptamine (B22526) derivatives are typically biosynthesized from the amino acid tryptophan through a series of enzymatic reactions. However, the introduction of a cyano group at the 5-position of the indole ring is not a known biological process.

Enzymatic Biotransformation of this compound in In Vitro Systems

There are no published studies detailing the enzymatic biotransformation of this compound in in-vitro systems. Research into the enzymatic modification of tryptamines often focuses on naturally occurring derivatives or the potential for biocatalysis to create novel compounds. While enzymes like tryptophan decarboxylases are used to produce various tryptamine analogs, there is no specific mention of enzymes acting on this compound to metabolize or transform it. nih.gov The stability and reactivity of the cyano group might present challenges for typical metabolic enzymes, but without experimental data, any potential biotransformation remains speculative.

Derivation from Related Natural Products

This compound is not derived from related natural products. It is synthesized from simple chemical precursors. mdma.chmdma.ch While the tryptamine scaffold is a common feature of many natural products, the 5-cyano substitution marks it as a synthetic derivative. The synthesis of this compound typically starts with commercially available chemicals and involves multiple synthetic steps, rather than the modification of an existing natural tryptamine. scribd.comnih.gov

Future Research Directions and Unexplored Avenues for 5 Cyanotryptamine

Development of Advanced Methodologies for 5-Cyanotryptamine Synthesis

The efficient and scalable synthesis of this compound is crucial for its broader research and potential therapeutic applications. Future research should focus on developing greener and more cost-effective synthetic routes. This includes exploring catalytic methods that minimize waste, reduce energy consumption, and improve atom economy. Investigating novel synthetic pathways that offer higher yields and purity, potentially employing flow chemistry or biocatalysis, could also streamline production and make this compound more accessible for extensive study snu.ac.krsnu.ac.krpharmaffiliates.com. The optimization of existing methods to ensure scalability for industrial production remains an important objective.

Exploration of Novel Receptor Targets for this compound

While this compound is recognized for its interactions with serotonin (B10506) receptors, particularly the 5-HT2 family acs.orgstudylib.netscribd.com, its complete receptor binding profile is likely not fully characterized. Future research should aim to identify and validate novel receptor targets. This could involve comprehensive screening against a wider array of G protein-coupled receptors (GPCRs), ion channels, and enzymes. Understanding potential off-target interactions is also critical for assessing its pharmacological safety and identifying new therapeutic leads. Investigating its role in less-explored neurotransmitter systems or its potential modulation of non-serotonergic pathways could reveal unexpected biological activities acs.orgstudylib.netscribd.comepdf.pubgoogle.comgoogle.com.

Elucidation of Fine-Grained Molecular Mechanisms of this compound Action